molecular formula C22H20N2O5S B2797122 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922035-15-2

4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2797122
CAS No.: 922035-15-2
M. Wt: 424.47
InChI Key: XKGRBMPIFBVXKH-UHFFFAOYSA-N
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Description

4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a chemical compound with the molecular formula C₂₂H₂₀N₂O₅S and a molecular weight of 424.5 g/mol . It features a dibenzo[b,f][1,4]oxazepin-11-one core structure, a scaffold of significant interest in medicinal chemistry, fused to a benzenesulfonamide group via a nitrogen linkage. The benzenesulfonamide moiety is a prominent pharmacophore extensively reported for a wide spectrum of pharmacological activities. Sulfonamides, as a class, are known for their antibacterial, diuretic, anticancer, and anti-inflammatory properties . This specific structural combination suggests potential research value for investigating novel therapeutic agents, particularly in areas such as enzymology and receptor modulation. Researchers can explore this molecule as a key intermediate or target entity in drug discovery projects. The compound is supplied with guaranteed high purity and is intended for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxy-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-28-16-6-8-17(9-7-16)30(26,27)24-15-5-11-20-18(13-15)22(25)23-19-12-14(2)4-10-21(19)29-20/h4-13,24H,3H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGRBMPIFBVXKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the dibenzo[b,f][1,4]oxazepine core. This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminobenzophenone and a suitable oxirane derivative

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve the use of continuous flow reactors, high-throughput screening methods for reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : Replacement of an atom or group within the molecule with another atom or group.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Reagents like thionyl chloride (SOCl₂) for chlorination or sodium nitrite (NaNO₂) for diazotization reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dopamine D2 Receptor Inhibition

One of the primary applications of 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is its role as a selective inhibitor of the dopamine D2 receptor. This receptor is crucial in the regulation of various neurological processes and is a significant target in the treatment of psychiatric disorders such as schizophrenia and Parkinson's disease. Research indicates that compounds with similar structures exhibit promising antagonistic effects on this receptor, suggesting potential therapeutic applications in managing these conditions .

Antimicrobial and Anti-inflammatory Properties

The sulfonamide moiety in this compound classifies it under sulfonamides known for their antimicrobial properties. Preliminary studies have shown that derivatives of dibenzoxazepines possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.

Synthesis and Analytical Techniques

The synthesis of 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dibenzo[b,f][1,4]oxazepine Core : This involves cyclization reactions that create the characteristic ring structure.
  • Introduction of Functional Groups : The ethoxy and sulfonamide groups are added through nucleophilic substitution reactions.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor reaction progress and characterize the final product.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of compounds related to 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide:

  • Schizophrenia Treatment : A study indicated that derivatives targeting dopamine receptors could alleviate symptoms associated with schizophrenia by modulating dopaminergic pathways .
  • Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory properties of similar compounds in preclinical models, suggesting their utility in treating inflammatory diseases.
  • Antimicrobial Activity : Research has shown that compounds with structural similarities exhibit significant antimicrobial activity against various pathogens, indicating potential for development into new antibiotics .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events that result in its desired effect.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Functional Group Key Substituent logP (Predicted) Notable Activity
Target Compound Oxazepine Benzenesulfonamide 4-Ethoxy ~1.9 Potential enzyme inhibitor
F732-0193 Oxazepine Benzenesulfonamide 2,4,5-Trimethyl ~2.3 Screening compound
4-Methylbenzenesulfonamide Oxazepine Benzenesulfonamide 4-Methyl ~1.0 N/A
4-(Trifluoromethyl)benzamide Oxazepine Benzamide 4-Trifluoromethyl ~2.5 N/A
BT2 Oxazepine Carbamate Ethoxycarbonyl ~1.7 Anti-inflammatory
SR-4995 Thiazepine Urea Phenylpropyl ~3.1 Lipolysis regulator

Biological Activity

4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound with the potential for diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H20N2O5S
  • Molecular Weight : 424.5 g/mol
  • CAS Number : 922035-15-2
PropertyValue
Molecular FormulaC22H20N2O5S
Molecular Weight424.5 g/mol

Biological Activity Overview

Research indicates that compounds related to oxazepines often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. Specifically, studies on related dibenzo[b,f][1,4]oxazepine derivatives suggest mechanisms that could be explored further.

The exact mechanism of action for 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is not fully elucidated. However, its structure suggests interactions with various biological targets, possibly involving inhibition of specific enzymes or receptors.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study demonstrated that similar oxazepine derivatives showed promising anti-inflammatory effects in vitro. The compounds were able to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory diseases.
  • Antimicrobial Properties :
    • Research has indicated that sulfonamide derivatives exhibit antimicrobial activity against a range of pathogens. The structural features of 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide may contribute to its efficacy against bacterial strains.
  • Anticancer Potential :
    • In a recent study focusing on photodynamic therapy (PDT), related compounds demonstrated effectiveness in targeting cancer cells. The unique structural attributes of oxazepine derivatives enhance their photophysical properties, making them suitable candidates for PDT applications .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightNotable Activity
Compound A922035-48-1442.5 g/molAnticancer activity
Compound B922093-87-6452.53 g/molAntimicrobial and anti-inflammatory

Q & A

Q. What are the optimal synthetic routes and purification methods for 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide?

  • Methodological Answer : Synthesis involves multi-step organic reactions, including (1) formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted anthranilic acid derivatives, (2) sulfonamide coupling using 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), and (3) purification via column chromatography or recrystallization. Critical parameters include reaction temperature (60–80°C for cyclization) and pH control during sulfonamide attachment to avoid side reactions. Purity is confirmed via HPLC (>95%) and NMR spectroscopy .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Key techniques:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., ethoxy group at C4, methyl at C8) and oxazepine ring conformation.
  • HPLC : Quantify purity by assessing peak symmetry and retention time.
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography (if crystals are obtainable): Resolve 3D conformation to validate steric interactions between the sulfonamide and oxazepine moieties .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Prioritize in vitro assays :
  • Enzyme Inhibition : Test against kinases (e.g., MAPK, PI3K) or inflammatory targets (COX-2) using fluorescence-based assays.
  • Antimicrobial Activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293, HepG2) to assess selectivity.
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. methoxy, methyl position) impact biological activity and selectivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies :
  • Synthesize analogs with variations in substituent groups (e.g., 4-methoxy, 3-ethoxy) and compare IC50_{50} values in enzyme assays.
  • Case Study : Replacement of ethoxy with methoxy in analog compounds reduced COX-2 inhibition by 40%, suggesting steric and electronic effects influence binding .
  • Use computational docking (e.g., AutoDock Vina) to predict binding poses and guide rational design .

Q. How can conflicting data on enzyme inhibition constants (Ki_ii​) between studies be resolved?

  • Methodological Answer : Address discrepancies via:
  • Assay Standardization : Ensure consistent buffer pH, temperature, and substrate concentrations.
  • Purity Reassessment : Trace impurities (e.g., unreacted sulfonyl chloride) may interfere; reanalyze via LC-MS.
  • Orthogonal Validation : Cross-validate Ki_i using isothermal titration calorimetry (ITC) and SPR .

Q. What formulation challenges arise due to the compound’s physicochemical properties?

  • Methodological Answer : Key challenges:
  • Solubility : Low aqueous solubility (logP ~3.5 predicted) requires nanoformulation (liposomes) or co-solvents (DMSO/PEG).
  • Stability : Oxazepine ring susceptibility to hydrolysis under acidic conditions; test stability via accelerated degradation studies (40°C/75% RH) and optimize pH in lyophilized formulations .

Q. What in vivo models are appropriate for evaluating neuroprotective or anti-inflammatory efficacy?

  • Methodological Answer :
  • Neuroprotection : Use murine models of neuroinflammation (e.g., LPS-induced BV2 microglial activation) with cytokine profiling (IL-6, TNF-α).
  • Anti-inflammatory : Collagen-induced arthritis (CIA) in rats; measure paw swelling and joint histopathology.
  • Pharmacokinetics : Administer orally (10 mg/kg) and analyze plasma concentration via LC-MS/MS to calculate bioavailability and half-life .

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